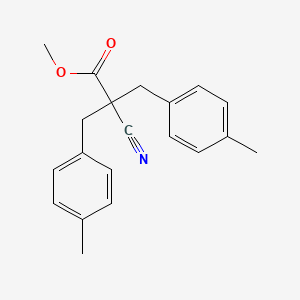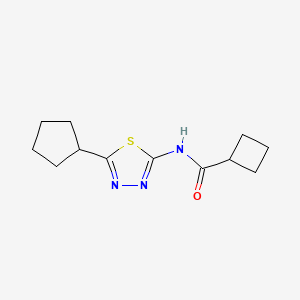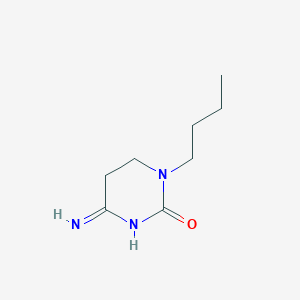
5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a trifluoromethyl group, and two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine typically involves the nitration of 5-Chloro-2-(trifluoromethyl)benzene, followed by reduction of the nitro groups to amino groups. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction of the nitro groups to amino groups can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 5-Chloro-2-(trifluoromethyl)benzene-1,3-dinitro.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and amino groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Similar structure but with nitro groups instead of amino groups.
1-Chloro-2-(trifluoromethyl)benzene: Lacks the amino groups present in 5-Chloro-2-(trifluoromethyl)benzene-1,3-diamine.
3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine: Similar structure but with different positions of the amino groups.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring, along with two amino groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H6ClF3N2 |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
5-chloro-2-(trifluoromethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-1-4(12)6(5(13)2-3)7(9,10)11/h1-2H,12-13H2 |
Clé InChI |
BWEDCFBHXDEJGY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)C(F)(F)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)



![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)


